REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([O:19][CH2:20][C:21]([F:24])([F:23])[F:22])=[C:6]([CH:18]=1)[C:7]([NH:9][CH2:10][C:11]1[NH:16][C:15](=[O:17])[CH:14]=[CH:13][CH:12]=1)=[O:8]>[Rh].CO>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([O:19][CH2:20][C:21]([F:24])([F:22])[F:23])=[C:6]([CH:18]=1)[C:7]([NH:9][CH2:10][CH:11]1[CH2:12][CH2:13][CH2:14][C:15](=[O:17])[NH:16]1)=[O:8]
|
Name
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6-[5-hydroxy-2-(2,2,2-trifluoroethoxy)benzamidomethyl]-2(1H)-pyridone
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Quantity
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0.16 g
|
Type
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reactant
|
Smiles
|
OC=1C=CC(=C(C(=O)NCC2=CC=CC(N2)=O)C1)OCC(F)(F)F
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The mixture was filtered
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Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
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Type
|
CUSTOM
|
Details
|
the residue was dried
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC(=C(C(=O)NCC2NC(CCC2)=O)C1)OCC(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |